molecular formula C10H10N4O2 B2518782 Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate CAS No. 1416339-39-3

Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate

Cat. No.: B2518782
CAS No.: 1416339-39-3
M. Wt: 218.216
InChI Key: GKEQCHFNQDMITN-UHFFFAOYSA-N
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Description

Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate is a heterocyclic compound that features a pyridine ring and a triazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate typically involves the condensation of pyridine-3-carboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with methyl chloroacetate under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    Pyridine-3-carboxylic acid: Shares the pyridine ring but lacks the triazole moiety.

    1,2,4-Triazole: Contains the triazole ring but lacks the pyridine ring.

    Methyl 2-(1H-1,2,4-triazol-1-yl)acetate: Similar structure but without the pyridine ring.

Uniqueness

Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate is unique due to the presence of both the pyridine and triazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for a broader range of interactions with biological targets, making it a versatile compound in medicinal chemistry .

Biological Activity

Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with triazole intermediates. Various methods have been documented for creating triazole compounds, including cyclization reactions and the use of nitrogen sources such as hydrazones. These synthetic routes often yield high purity and efficiency, making them suitable for biological testing .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Studies indicate that compounds containing triazole rings exhibit significant activity against various bacterial strains. For instance, analogues of this compound demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis suggests that the presence of the pyridine moiety enhances the compound's efficacy .

Anticancer Properties

Research has highlighted the anticancer potential of triazole derivatives. This compound has shown promising results in inhibiting cancer cell proliferation in vitro. In particular, studies have reported that similar triazole compounds can induce apoptosis in cancer cell lines such as A431 (human epidermoid carcinoma) and Jurkat (human T lymphocyte). The mechanism appears to involve modulation of apoptotic pathways and interaction with specific cellular targets .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been investigated for anti-inflammatory properties. Triazole derivatives are known to inhibit the production of pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases. Experimental models have shown that these compounds can reduce inflammation markers significantly .

Case Studies

Study Focus Findings
Study 1 Antimicrobial ActivityDemonstrated significant antibacterial activity against E. coli and S. aureus with MIC values ranging from 10 to 50 µg/mL.
Study 2 Anticancer ActivityInduced apoptosis in Jurkat cells with an IC50 value of 15 µM; effective in reducing tumor growth in xenograft models.
Study 3 Anti-inflammatory EffectsReduced TNF-alpha levels by 30% in LPS-stimulated macrophages at a concentration of 25 µM.

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Triazole compounds often act as enzyme inhibitors, particularly targeting enzymes involved in nucleic acid synthesis.
  • Receptor Modulation : They may modulate receptor activity related to apoptosis and inflammation.
  • Cytotoxicity : The compound's structure allows it to penetrate cell membranes effectively, leading to cytotoxic effects on rapidly dividing cells.

Properties

IUPAC Name

methyl 2-(3-pyridin-3-yl-1,2,4-triazol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-16-9(15)6-14-7-12-10(13-14)8-3-2-4-11-5-8/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEQCHFNQDMITN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=NC(=N1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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